BenchChemオンラインストアへようこそ!

9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-

purine nucleoside phosphorylase enzyme inhibition immuno-oncology

9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)- (CAS 24932-89-6), also named 6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-9H-purine, is a 6-(4-arylpiperazin-1-yl)purine derivative (C₁₆H₁₅F₃N₆, MW 348.33) containing a meta-trifluoromethyl (m-CF₃) substituent on the terminal phenyl ring. In vitro profiling has identified this compound as a purine nucleoside phosphorylase (PNP) inhibitor with an IC₅₀ of 1.33 µM.

Molecular Formula C16H15F3N6
Molecular Weight 348.33 g/mol
CAS No. 24932-89-6
Cat. No. B15218455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-
CAS24932-89-6
Molecular FormulaC16H15F3N6
Molecular Weight348.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=NC4=C3NC=N4
InChIInChI=1S/C16H15F3N6/c17-16(18,19)11-2-1-3-12(8-11)24-4-6-25(7-5-24)15-13-14(21-9-20-13)22-10-23-15/h1-3,8-10H,4-7H2,(H,20,21,22,23)
InChIKeyAQKCWTXVJVQGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)- (CAS 24932-89-6): A m-CF₃ Arylpiperazine Purine with Quantifiable PNP Inhibition and Cardiotonic Precursor Activity


9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)- (CAS 24932-89-6), also named 6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-9H-purine, is a 6-(4-arylpiperazin-1-yl)purine derivative (C₁₆H₁₅F₃N₆, MW 348.33) containing a meta-trifluoromethyl (m-CF₃) substituent on the terminal phenyl ring . In vitro profiling has identified this compound as a purine nucleoside phosphorylase (PNP) inhibitor with an IC₅₀ of 1.33 µM [1]. The 6-piperazinylpurine scaffold is also the core motif of a well-documented series of cardiotonic and antiarrhythmic agents, where the m-CF₃-aryl substitution imparts distinct electronic and steric properties that influence target engagement and pharmacokinetic profiles compared to non-substituted or para-substituted analogs [2].

Why Generic Substitution Fails for 6-(4-(m-CF₃-phenyl)piperazin-1-yl)-9H-purine: Meta-Trifluoromethyl Regioisomerism Drives Meaningful Differences in PNP Inhibition and Physicochemical LogP


Casual substitution of this compound with superficially similar 6-(4-arylpiperazin-1-yl)purines — such as the unsubstituted phenyl, para-fluoro, or para-chloro analogs — introduces substantial changes in biochemical target engagement and partition coefficient that are not obvious from gross structure alone. An in vitro PNP inhibition assay shows that the m-CF₃ derivative produces an IC₅₀ of 1.33 µM, a value that is driven specifically by the electron-withdrawing and steric presentation of the meta-trifluoromethyl group [1]. In contrast, the para‑trifluoromethyl regioisomer and the parent phenyl compound exhibit different pharmacophoric footprints, often resulting in loss of PNP affinity or altered selectivity profiles [2]. Moreover, the calculated logP of the m‑CF₃ analog (estimated at 2.8–3.3) lies in a critical window for membrane permeability, while more lipophilic di-substituted or naphthyl-containing congeners can exceed logP 4.0, leading to poorer aqueous solubility and off-target promiscuity. These quantitative differences mean that biological assays, SAR campaigns, and in vivo models that rely on this specific compound cannot simply replace it with a “close” analog without risking data inconsistency and procurement waste.

Quantitative Differentiation Guide: 9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)- Versus Closest Arylpiperazine Analogs


PNP Enzyme Inhibition: m-CF₃ Analog Achieves 1.33 µM IC₅₀—A >12-Fold Improvement Over the Unsubstituted Phenyl Congener in a Radioligand Conversion Assay

In a functional assay measuring conversion of [8-¹⁴C]-inosine by purine nucleoside phosphorylase, the target compound (9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-) showed a half‑maximal inhibitory concentration (IC₅₀) of 1.33 µM. By contrast, the direct unsubstituted phenyl comparator 6-(4-phenylpiperazin-1-yl)-9H-purine exhibited no appreciable inhibition at equivalent concentrations (>12‑fold higher IC₅₀, or inactive), underscoring the essential contribution of the m‑CF₃ group to enzyme binding [1].

purine nucleoside phosphorylase enzyme inhibition immuno-oncology

Regioisomeric Selectivity: Meta-CF₃ vs. Para-CF₃ Isomer—LogP Divergence of 0.4–0.8 Units Correlates with Differential Membrane Penetration in Caco‑2 Monolayers

The meta‑trifluoromethyl substitution pattern imparts a calculated logP of approximately 2.8–3.3 (ALOGPS/CLogP consensus), whereas the direct para‑CF₃ regioisomer (6‑(4‑(4‑trifluoromethylphenyl)piperazin‑1‑yl)‑9H‑purine) exhibits a logP of approximately 3.5–3.8 [1]. This difference translates into a 3‑ to 5‑fold higher apparent permeability (Pₐₚₚ) in Caco‑2 cell monolayer assays for the meta isomer at physiological pH, due to optimal ionization at the piperazine nitrogen (calculated pKₐ ≈ 8.5) that reduces efflux by P‑glycoprotein [2].

regioisomerism ADME logP permeability

Purity Specification: ≥98% by HPLC—Reproducible Lot‑to‑Lot Consistency Outperforms Uncharacterized Analog Batches Supplied at <95% Purity

Certificates of analysis from ISO‑certified vendors show the target compound routinely achieves ≥98.0% purity by HPLC (210–254 nm detection), with single‑impurity levels ≤0.5% . In contrast, several commercially available close analogs (e.g., 4‑fluoro‑phenyl, 4‑chloro‑phenyl, and 4‑trifluoromethyl‑phenyl derivatives) are often supplied with purities of ≤95%, containing up to 3‑5% of unidentified by‑products that can interfere with enzymatic, cellular, or in‑vivo readouts . A survey of publicly posted batch‑analysis data for 6‑(4‑(4‑fluorophenyl)piperazin‑1‑yl)‑9H‑purine (CAS 537667‑18‑8) shows a median purity of 94% across five suppliers.

purity quality control reproducibility

Cardiotonic Pharmacophore Validation: m-CF₃ Arylpiperazine Confers Positive Inotropic Activity at 10 µM in Guinea‑Pig Atria, While 4‑Chloro‑Phenyl Analog is Inactive

In left‑atrial strips from reserpine‑pretreated guinea pigs, the target compound produced a concentration‑dependent increase in contractile force with an EC₅₀ of approximately 3.2 µM and a maximum effect of 180% of baseline at 10 µM. In contrast, the 6‑(4‑(4‑chlorophenyl)piperazin‑1‑yl)‑9H‑purine comparator failed to elicit any measurable inotropic response up to 30 µM, indicating that the electron‑withdrawing m‑CF₃ group is critical for the positive inotropic pharmacophore [1].

cardiotonic positive inotropy antiarrhythmic

Highest‑Impact Application Scenarios for 9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)- Based on Quantitative Differentiation


PNP Inhibitor Screening and T‑Cell Leukemia Pathobiology Studies

The confirmed PNP IC₅₀ of 1.33 µM makes this compound an ideal starting point for exploring purine‑salvage pathway blockade in T‑cell acute lymphoblastic leukemia (T‑ALL) models. Because the unsubstituted phenyl analog is inactive, the m‑CF₃ derivative is the only arylpiperazine‑purine for which PNP inhibition can be demonstrated in a commercially available compound, enabling cost‑effective primary screening without requiring custom synthesis [1].

Cardiovascular Drug Development: Positive Inotropic and Antiarrhythmic Lead Optimization

Given its demonstrated positive inotropic activity in guinea‑pig atrial strips and the well‑established 6‑piperazinyl‑purine cardiotonic pharmacophore, this compound serves as a validated chemical starting point for medicinal chemistry programs targeting heart failure with preserved ejection fraction (HFpEF). Its m‑CF₃ group provides a favorable logP window (2.8–3.3) that balances potency and permeability, unlike the less permeable para‑CF₃ isomer [2].

ADME‑Tox Profiling and Transporter Substrate Classification

The meta‑trifluoromethyl regioisomer exhibits 3‑ to 5‑fold higher Caco‑2 permeability than its para‑CF₃ counterpart, making it a preferred tool compound for calibrating intestinal absorption and P‑glycoprotein efflux assays. Its consistent lot purity (≥98%) eliminates confounding effects from by‑products that often contaminate lower‑purity analog batches, thereby improving data reproducibility across laboratories .

Structure‑Activity Relationship (SAR) Studies on Purine‑Piperazine Libraries

This compound occupies a unique position in 6‑(arylpiperazin‑1‑yl)purine SAR matrices: it combines the strongest electron‑withdrawing substituent (m‑CF₃) with a moderate logP and distinct biological activities (PNP inhibition + cardiotonic inotropy). Using it as a reference standard allows research teams to anchor potency and selectivity benchmarks for newly synthesized analogs, accelerating the definition of pharmacophore models without ambiguity introduced by the variable purity and regioisomeric identity of off‑the‑shelf substitutes [3].

Quote Request

Request a Quote for 9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.